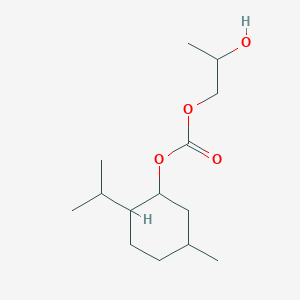
4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol, also known as MPTT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPTT has a thiazole ring and a methoxyphenyl group attached to it, which makes it a highly versatile molecule for drug design and development.
作用机制
The mechanism of action of 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, leading to its anti-inflammatory activity. This compound has also been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, making it a potential candidate for the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of oxidative stress, and improvement of cognitive function. It has also been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol is its high stability, making it a suitable candidate for various lab experiments. However, its low solubility in water can pose a challenge in certain experimental setups. Additionally, the lack of in vivo studies on this compound limits our understanding of its pharmacokinetics and potential toxicity.
未来方向
There are several future directions for the research of 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol, including the development of novel drug formulations and the exploration of its potential therapeutic applications in various disease states. The identification of its molecular targets and the elucidation of its pharmacokinetics and toxicity profile are also essential for the development of safe and effective drugs based on this compound. Additionally, the synthesis of this compound derivatives with enhanced pharmacological properties can lead to the development of more potent drugs.
In conclusion, this compound is a promising compound with potential therapeutic applications in various disease states. Its anti-inflammatory, antimicrobial, and antioxidant activities make it a versatile molecule for drug design and development. Further research is required to fully understand its pharmacological properties and potential therapeutic applications.
合成方法
The synthesis of 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol can be achieved through various methods, including the reaction of 4-methoxyphenyl-1,3-thiazol-2-amine with carbon disulfide and sodium hydroxide. This reaction produces a yellow crystalline compound that can be purified through recrystallization. Another method involves the reaction of 4-methoxyphenyl-1,3-thiazol-2-amine with Lawesson's reagent, which results in the formation of this compound.
科学研究应用
4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications. It has been found to possess anti-inflammatory, antimicrobial, and antioxidant activities, making it a potential candidate for the treatment of various diseases.
属性
分子式 |
C10H9NOS2 |
|---|---|
分子量 |
223.3 g/mol |
IUPAC 名称 |
4-(4-methoxyphenyl)-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C10H9NOS2/c1-12-8-4-2-7(3-5-8)9-6-14-10(13)11-9/h2-6H,1H3,(H,11,13) |
InChI 键 |
HHKFGXNOUWCQEF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CSC(=S)N2 |
规范 SMILES |
COC1=CC=C(C=C1)C2=CSC(=S)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





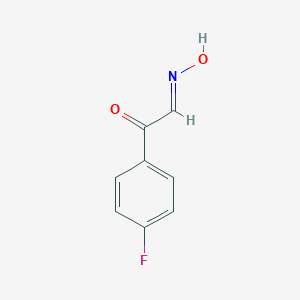

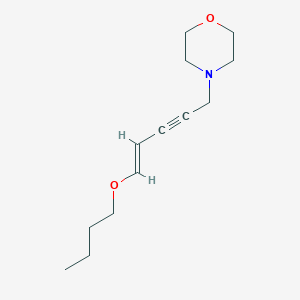

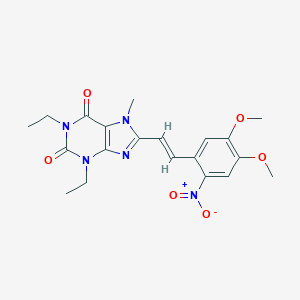
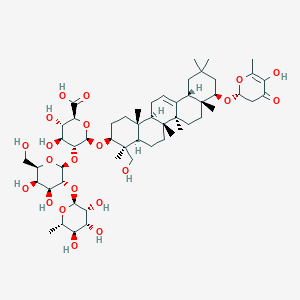
![N-[(2S,3R,4S,6S)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B232604.png)
![4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide](/img/structure/B232607.png)

![(1R,3R)-11,14-Dihydroxy-16-(hydroxymethyl)-13-methoxy-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11,13-triene-21-carbonitrile](/img/structure/B232629.png)
